molecular formula C21H18N2O8S B2995598 Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-12-2

Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2995598
CAS No.: 899728-12-2
M. Wt: 458.44
InChI Key: BLAUUUFQRPWLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H18N2O8S and its molecular weight is 458.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, with CAS number 899959-22-9, is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2O8SC_{22}H_{20}N_{2}O_{8}S with a molecular weight of 472.5 g/mol. The compound features a sulfonate group and a pyridazine ring, which are significant for its biological activity.

PropertyValue
Molecular FormulaC22H20N2O8S
Molecular Weight472.5 g/mol
CAS Number899959-22-9

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties . For instance, derivatives containing the benzodioxane moiety have shown inhibitory effects against various bacterial strains. A study demonstrated that certain sulfonamide derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the sulfonyl group enhances the antimicrobial efficacy .

Anti-inflammatory Potential

The compound's structure suggests it may possess anti-inflammatory properties . Research on related compounds indicates that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro assays have shown that these compounds can reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating their potential use in treating inflammatory conditions .

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. Preliminary results suggest that this compound may inhibit enzymes involved in metabolic pathways related to diabetes and neurodegenerative diseases. For example, sulfonamide derivatives have been shown to inhibit α-glucosidase and acetylcholinesterase activities .

Case Studies

  • Antibacterial Activity : A series of synthesized derivatives based on the benzodioxane structure were tested against Staphylococcus aureus and Escherichia coli. Compounds showed Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL, indicating moderate to strong antibacterial activity .
  • Anti-inflammatory Effects : In a study assessing the anti-inflammatory effects of similar compounds, it was found that treatment with these derivatives significantly reduced edema in a carrageenan-induced paw edema model in rats .

Properties

IUPAC Name

ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyloxy)-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O8S/c1-2-28-21(25)20-18(13-19(24)23(22-20)14-6-4-3-5-7-14)31-32(26,27)15-8-9-16-17(12-15)30-11-10-29-16/h3-9,12-13H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAUUUFQRPWLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.